molecular formula C18H25IO3 B1360798 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone CAS No. 898757-17-0

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone

Cat. No.: B1360798
CAS No.: 898757-17-0
M. Wt: 416.3 g/mol
InChI Key: CINSFWVMFRFIOM-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a dioxane ring, an iodine atom, and a valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone typically involves multiple steps, starting from readily available precursors One common route involves the formation of the dioxane ring through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions The iodination step can be achieved using iodine or an iodine-containing reagent in the presence of a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Muscarinic Receptor Antagonists

Research indicates that derivatives of dioxane, including those similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone, exhibit significant affinity for muscarinic acetylcholine receptors (mAChRs). These compounds have been explored as potential treatments for conditions like overactive bladder (OAB) due to their ability to selectively target the M3 receptor subtype while minimizing central nervous system side effects .

Case Study: Selective Antagonists

A study demonstrated that certain dioxane derivatives showed higher selectivity and potency at mAChRs compared to existing drugs such as oxybutynin. The findings suggest that the lipophilic moiety in these compounds plays a crucial role in their interaction with receptor subtypes .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Reaction Mechanisms

Research has shown that compounds like this compound can be utilized to study reaction mechanisms in organic chemistry. They can undergo transformations such as nucleophilic substitutions and cyclizations that are essential for synthesizing more complex molecules .

Table: Common Reactions Involving Dioxane Derivatives

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReacts with nucleophiles to form new bondsThis compound
CyclizationForms cyclic structures through intramolecular reactionsVarious dioxane derivatives

Research and Development

Ongoing research focuses on optimizing the properties of this compound for better efficacy and safety profiles in therapeutic applications.

Structural Modifications

Studies are being conducted to modify the chemical structure of this compound to enhance its pharmacological profile. These modifications aim to increase receptor selectivity and reduce side effects associated with existing treatments .

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the dioxane ring and the valerophenone moiety also contributes to its unique chemical and physical properties.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone (CAS No. 898757-17-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C18H25IO3
  • Molecular Weight : 416.29 g/mol
  • CAS Number : 898757-17-0
  • Purity : Typically ≥ 97% .

Research indicates that this compound may function as a modulator of mRNA splicing, which is critical in the regulation of gene expression. Modulating splicing can influence tumor growth and cell cycle progression, making it a candidate for anti-cancer therapies. Preliminary studies suggest that it exhibits selective cytotoxicity against various cancer cell lines.

Antitumor Activity

One significant study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated notable activity with IC50 values indicating effectiveness at low concentrations:

Cell LineIC50 (µM)
MCL Lines (JeKo-1, JVM-2)< 5
Other Tumor Lines> 5

The compound showed a mechanism similar to known spliceosome modulators, causing accumulation in the G2/M phase of the cell cycle and reducing the S phase fraction .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It was tested against various bacterial strains with varying degrees of success:

MicroorganismActivity Level
Escherichia coliModerate
Candida albicansSignificant
Aspergillus flavusModerate

These results suggest that while the compound has limited antibacterial activity, it exhibits promising antifungal effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Cell Lines :
    • In a study involving multiple human tumor cell lines, this compound was found to induce apoptosis selectively in cancer cells while sparing normal cells. The study emphasized its potential as a targeted therapy for aggressive cancers .
  • Antifungal Efficacy :
    • A separate investigation assessed its antifungal properties against Candida albicans. The compound exhibited significant inhibition at concentrations lower than conventional antifungal agents, suggesting its utility in treating fungal infections .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSFWVMFRFIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646069
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-17-0
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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